N,N-Didodecyl-beta-alaninamide

Description

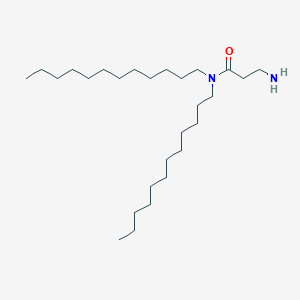

N,N-Didodecyl-beta-alaninamide is a synthetic amphiphilic compound characterized by two dodecyl (C12) alkyl chains attached to the nitrogen atoms of beta-alaninamide. Beta-alaninamide, the amide derivative of beta-alanine, serves as the hydrophilic head group, while the dodecyl chains provide hydrophobic tail regions. This structure confers surfactant properties, enabling applications in emulsification, drug delivery systems, and industrial formulations.

Properties

CAS No. |

60345-68-8 |

|---|---|

Molecular Formula |

C27H56N2O |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

3-amino-N,N-didodecylpropanamide |

InChI |

InChI=1S/C27H56N2O/c1-3-5-7-9-11-13-15-17-19-21-25-29(27(30)23-24-28)26-22-20-18-16-14-12-10-8-6-4-2/h3-26,28H2,1-2H3 |

InChI Key |

XREXNOCKSXTADP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didodecyl-beta-alaninamide typically involves the reaction of beta-alanine with dodecylamine under specific conditions. One common method includes:

Reductive Amination: Beta-alanine is reacted with dodecylamine in the presence of a reducing agent such as sodium cyanoborohydride.

N-Methylation by Alkylation: This involves the alkylation of beta-alanine with dodecyl halides in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Didodecyl-beta-alaninamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced using agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N,N-Didodecyl-beta-alaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Didodecyl-beta-alaninamide involves its interaction with lipid bilayers and hydrophobic molecules. It can integrate into lipid membranes, altering their properties and facilitating the transport of hydrophobic compounds. The molecular targets include lipid bilayers and hydrophobic regions of proteins, affecting their structure and function .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between N,N-Didodecyl-beta-alaninamide and related compounds:

*Depends on protonation state of the amide group.

Key Observations:

Surfactant Type: this compound is likely non-ionic or weakly cationic, contrasting with the anionic N-(2-Carboxyethyl)-N-dodecyl-beta-alanine and cationic BAC12. This affects solubility and interaction with charged molecules . N,N-Dimethyldodecylamine requires quaternization to become cationic, whereas the amide group in the target compound may offer inherent stability in acidic/basic conditions .

Alkyl Chain Impact :

- Dual dodecyl chains enhance hydrophobicity compared to single-chain analogs like BAC12. This likely lowers critical micelle concentration (CMC), improving surfactant efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.